

Protocol for Immunoprecipitation Mass Spectrometry of Human PEN-2

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Compound of Interest

Compound Name: *PEN (human)*

Cat. No.: *B2477412*

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Application Note & Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin enhancer 2 (PEN-2), a 101-amino acid multi-pass transmembrane protein encoded by the PSENEN gene, is an indispensable component of the γ -secretase complex.^[1] This complex is a multiprotein intramembrane protease responsible for the cleavage of a variety of type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.^{[1][2]} The core of the γ -secretase complex comprises four proteins: Presenilin (PS1 or PS2) which forms the catalytic core, Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and PEN-2.^{[3][4]} The coordinated action of these subunits is crucial for the proteolytic activity of the complex, which plays a pivotal role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease.

Immunoprecipitation of PEN-2 followed by mass spectrometry (IP-MS) is a powerful technique to elucidate the protein-protein interactions of the γ -secretase complex and to discover novel interacting partners. This application note provides a detailed protocol for the immunoprecipitation of endogenous human PEN-2 and its interacting partners for subsequent analysis by mass spectrometry. The protocol is optimized for the preservation of the integrity of the γ -secretase complex, which is notoriously challenging due to its transmembrane nature.

Data Presentation

The following table summarizes quantitative proteomic data from a study that analyzed the interactome of the γ -secretase complex. While the primary bait in this particular study was Presenilin-1 (PSEN1), the data provides valuable information on the co-purified components, including PEN-2, and their relative abundance. The data is presented as iTRAQ (isobaric tags for relative and absolute quantitation) ratios, which indicate the enrichment of a protein in the immunoprecipitated sample compared to a control, and spectral counts, which are a semi-quantitative measure of protein abundance.

Protein	Gene	UniProt ID	iTRAQ Ratio (PS1- IP/Control)	Spectral Counts	Function
Presenilin-1	PSEN1	P49768	8.5	120	Catalytic subunit of γ - secretase
Nicastrin	NCSTN	Q92542	7.9	105	Substrate recognition in γ -secretase
PEN-2	PSENEN	Q9NZ42	7.5	98	Regulatory subunit of γ - secretase
APH-1A	APH1A	Q96BI3	7.2	92	Scaffolding subunit of γ - secretase
Catenin beta- 1	CTNNB1	P35222	3.1	45	Component of the cadherin cell adhesion complex
Cadherin-1	CDH1	P12830	2.8	40	Calcium- dependent cell-cell adhesion glycoprotein
Syntaxin-1A	STX1A	P32851	2.5	35	Part of the synaptic vesicle fusion machinery
V-type proton ATPase subunit B, brain isoform	ATP6V1B1	P21281	2.2	30	Component of the vacuolar

ATPase (V-ATPase)

This table is a representative summary based on data from interactome studies of the γ -secretase complex. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

This protocol is designed for the immunoprecipitation of the endogenous PEN-2 protein from cultured human cells, such as HEK293T or SH-SY5Y, for subsequent mass spectrometry analysis.

Materials

- Cell Culture: Human cell line expressing endogenous PEN-2 (e.g., HEK293T, SH-SY5Y)
- Lysis Buffer: 50 mM HEPES pH 7.0, 150 mM NaCl, 1% CHAPSO (w/v), 1x Protease Inhibitor Cocktail (EDTA-free)
- Wash Buffer: 50 mM HEPES pH 7.0, 150 mM NaCl, 0.1% CHAPSO (w/v), 1x Protease Inhibitor Cocktail (EDTA-free)
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Antibody: Anti-PEN-2 antibody suitable for immunoprecipitation (validated for specificity)
- Control IgG: Isotype-matched control IgG
- Protein A/G Magnetic Beads
- Phosphate Buffered Saline (PBS)
- Mass Spectrometry Grade Water, Trypsin, and other reagents for sample processing

Procedure

- Cell Culture and Harvest:
 - Culture cells to ~80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
- Cell Lysis and Solubilization:
 - Resuspend the cell pellet in ice-cold Lysis Buffer. Use approximately 1 mL of Lysis Buffer per 1×10^7 cells.
 - Incubate on a rotator for 1 hour at 4°C to ensure complete lysis and solubilization of the γ -secretase complex.
 - Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Determine the protein concentration of the cleared lysate using a compatible protein assay (e.g., BCA assay).
 - Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30 minutes at 4°C.
 - Remove the beads using a magnetic stand.
 - To the pre-cleared lysate, add the anti-PEN-2 antibody (the optimal amount should be determined empirically, typically 2-5 μ g per 1 mg of total protein). As a negative control, add an equivalent amount of isotype-matched control IgG to a separate aliquot of the lysate.
 - Incubate on a rotator for 4 hours to overnight at 4°C.
- Immune Complex Capture and Washing:

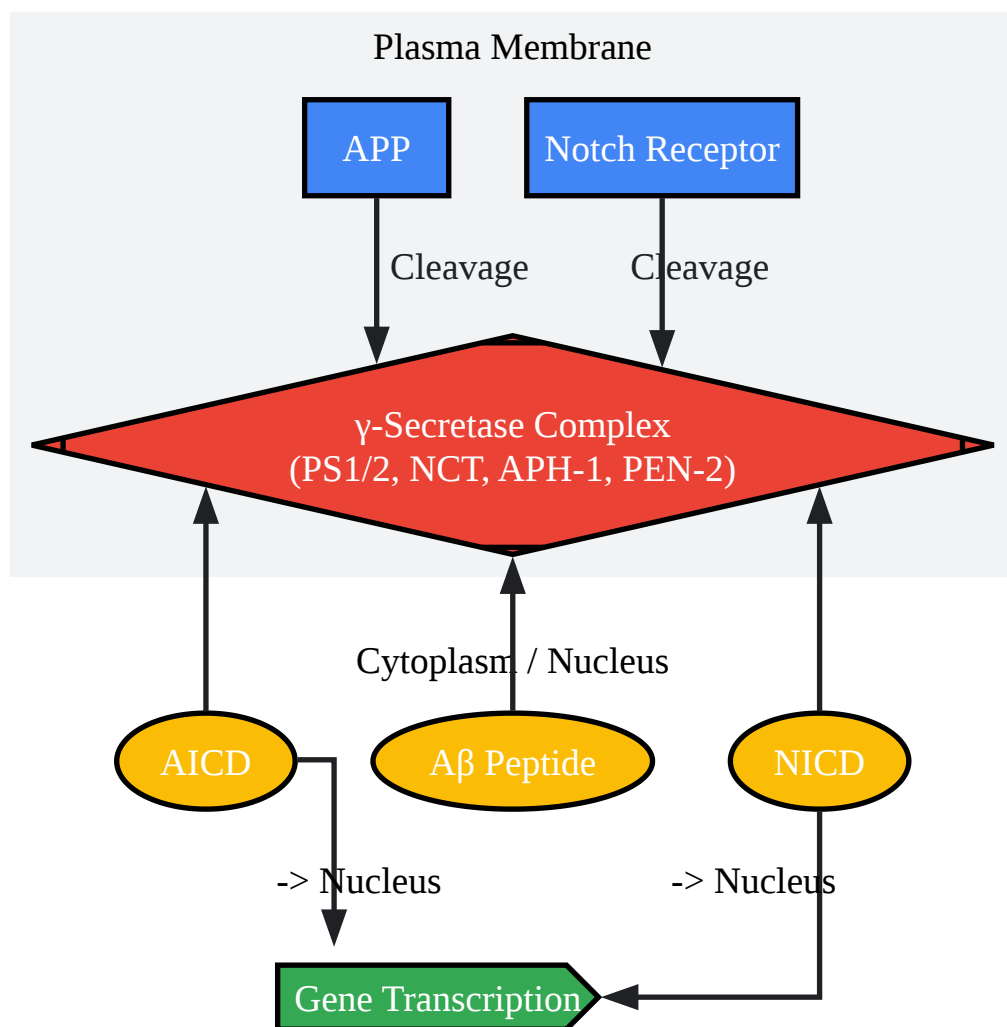
- Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate on a rotator for 1-2 hours at 4°C.
- Capture the beads using a magnetic stand and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads gently and incubate for 5 minutes on a rotator at 4°C before capturing the beads and discarding the supernatant.
- After the final wash, carefully remove all residual Wash Buffer.
- Elution and Sample Preparation for Mass Spectrometry:
 - Elute the bound proteins from the beads by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation.
 - Capture the beads on a magnetic stand and transfer the eluate to a new tube.
 - Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
 - On-Bead Digestion (Alternative to Elution): For a more streamlined workflow that can reduce background, proteins can be digested directly on the beads.
 - After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
 - Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
 - Add mass spectrometry grade trypsin and incubate overnight at 37°C.
 - Collect the supernatant containing the digested peptides.
 - The eluted proteins or digested peptides are now ready for processing for mass spectrometry analysis (e.g., desalting, concentration).

Mandatory Visualization



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Caption: Experimental workflow for PEN-2 immunoprecipitation mass spectrometry.



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